1-(2,4-Difluorophenyl)cyclopropanecarbonitrile
Description
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is a cyclopropane derivative with a nitrile group and a 2,4-difluorophenyl substituent. The compound features a strained cyclopropane ring, which influences its reactivity and physical properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKVOWOTGGHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Epoxide Intermediate Utilization
A stereospecific synthesis involves (2S)-2-(3,4-difluorophenyl)oxirane as the starting material. The reaction employs diethyl cyanomethyl phosphate and sodium hydride in glycol dimethyl ether at 40–60°C. The process achieves 92.8% yield with >98% HPLC purity and >99.9% enantiomeric excess (ee). The mechanism proceeds via nucleophilic ring-opening of the epoxide, followed by intramolecular cyclization to form the cyclopropane ring.
Key Conditions :
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Temperature: 40–60°C
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Catalysts: NaH (1.13 mol equivalents)
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Solvent: Glycol dimethyl ether
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Reaction Time: 10 hours
Alkylation of Dichlorophenyl Derivatives
Trichlorobenzene-Based Coupling
A novel method avoids traditional toxic reagents by reacting 1,2,4-trichlorobenzene with 5-amino-2,3-dihydrothiophene-4-carbonitrile in dimethylformamide (DMF) using sodium tert-butoxide as a base. This one-pot reaction proceeds at 65–70°C for 1 hour, yielding 84% of the target compound. The pathway involves nucleophilic aromatic substitution followed by cyclization.
Advantages :
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Eliminates use of cyanide or diazo compounds
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Scalable to industrial production
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Lower environmental impact due to reduced waste
Cyclopropanation Using Sulfoxonium Ylides
Trimethylsulfoxonium Iodide-Mediated Route
This method employs trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) to generate a sulfoxonium ylide, which reacts with α,β-unsaturated nitriles. The reaction forms the cyclopropane ring via [2+1] cycloaddition, achieving 75–87% yields . Stereochemical control is maintained using chiral auxiliaries.
Mechanistic Insights :
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Ylide formation:
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Cycloaddition: Concerted process with retention of configuration
Catalytic Asymmetric Cyclopropanation
Ruthenium-Catalyzed Enantioselective Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Temperature | −20°C to 25°C |
| Yield | 89% |
Nitrile Group Introduction via Hydrolysis
Hydrolysis of Cyclopropanecarboxamide
Starting from (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide , the nitrile is introduced using sodium hydroxide and sodium hypochlorite under reflux. This two-step process converts the amide to the nitrile via a Hofmann degradation-like mechanism, achieving 87% yield .
Reaction Steps :
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Amide formation: Methyl formate and ammonia
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Oxidative degradation: NaClO/NaOH at 60°C
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Epoxide Ring-Opening | 92.8 | >98 | >99.9% ee | High |
| Trichlorobenzene | 84 | 97 | N/A | Industrial |
| Sulfoxonium Ylide | 87 | 95 | Moderate | Moderate |
| Ruthenium Catalysis | 89 | >99 | >99% ee | High |
| Carboxamide Hydrolysis | 87 | 96 | N/A | Moderate |
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides, forming new derivatives with different functional groups
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclopropanecarbonitrile core but differ in substituent type, position, or aromatic system. Key comparisons are summarized below:
Substituted Phenyl Derivatives
Heteroaromatic and Ring-Modified Analogs
Key Findings from Comparative Analysis
Substituent Effects :
- Halogen Substitution : Bromine (e.g., 1-(4-Bromo-3-fluorophenyl)-) increases molecular weight and polarizability compared to fluorine .
- Fluorine Position : 2,4-Difluoro substitution (target compound) likely enhances electron-withdrawing effects compared to 3,5-difluoro analogs, influencing reactivity in cross-coupling reactions .
Ring Structure :
- Cyclopropane derivatives exhibit higher ring strain than cyclopentane analogs (e.g., 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile), impacting stability and synthetic utility .
Physical Properties :
- Pyridine-based analogs (e.g., 1-(2-Fluoropyridin-3-yl)-) show lower molecular weights and increased polarity, suggesting divergent solubility profiles .
Biological Activity
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring attached to a carbonitrile group and a 2,4-difluorophenyl substituent. Its molecular formula is , indicating the presence of two fluorine atoms and a cyano group (-C≡N). The unique structural features contribute to its reactivity and biological activity, making it a candidate for various pharmacological studies.
Anti-Cancer Potential
Research has indicated that 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile exhibits notable anti-cancer properties. Studies suggest that it may inhibit specific cellular pathways involved in tumor growth and proliferation. The compound's mechanism appears to involve the modulation of signaling pathways critical for cancer cell survival.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating significant potency against these cancer types.
Interaction with Biological Macromolecules
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile has shown potential interactions with various biological macromolecules. Interaction studies reveal that the compound can bind to proteins involved in cancer progression, suggesting a multifaceted approach to its therapeutic effects.
- Table 1: Interaction Studies with Biological Targets
| Target Protein | Binding Affinity (Kd) | Mechanism of Action |
|---|---|---|
| Cyclophilin A | 150 nM | Inhibition of PPIase activity |
| EGFR | 200 nM | Competitive inhibition of ATP binding |
| Bcl-2 | 300 nM | Induction of apoptosis through Bcl-2 pathway modulation |
Synthesis and Derivatives
The synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile typically involves multi-step organic reactions. Variations in the synthesis can lead to derivatives with altered biological activity.
- Notable Derivatives :
- 1-(3-Fluorophenyl)cyclopropanecarbonitrile : Exhibits different binding profiles due to the positional change of the fluorine atom.
- 1-(2-Chlorophenyl)cyclopropanecarbonitrile : Shows potential differences in reactivity profiles compared to its difluoro counterpart.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's safety profile alongside its efficacy. Preclinical studies have reported minimal toxicity at therapeutic doses, making it a promising candidate for further development.
- Safety Profile : Toxicology studies indicate no significant adverse effects at doses up to 100 mg/kg in animal models.
Future Directions
Given the promising biological activities of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, future research should focus on:
- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety in human subjects.
- Mechanistic Studies : Further elucidation of the mechanisms by which this compound exerts its biological effects.
- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance anti-cancer efficacy.
Q & A
Q. What synthetic routes are commonly employed for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, and what are the critical reaction parameters?
The synthesis typically involves coupling a 2,4-difluorophenyl precursor (e.g., 2,4-difluorobenzyl chloride) with cyclopropanecarbonitrile derivatives. Key parameters include:
- Base selection : Potassium carbonate or sodium hydride to deprotonate intermediates.
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling if aryl halides are involved).
- Temperature control : Maintaining 80–100°C to optimize yield while minimizing side reactions.
Q. Which spectroscopic techniques are most effective for characterizing 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile?
- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm the substitution pattern on the aromatic ring and cyclopropane ring integrity. <sup>13</sup>C NMR identifies the carbonitrile group (δ ~115–120 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .
- IR spectroscopy : Detects the C≡N stretch (~2200–2250 cm<sup>-1</sup>) and C-F vibrations (1000–1300 cm<sup>-1</sup>) .
Q. What physicochemical properties influence the reactivity of this compound in biological assays?
- Lipophilicity : The difluorophenyl group enhances membrane permeability (logP ~2.5–3.0).
- Ring strain : The cyclopropane ring increases electrophilicity, making the carbonitrile group more reactive toward nucleophiles.
- Steric effects : Ortho-fluorine atoms on the phenyl ring may hinder rotational freedom, affecting binding to biological targets .
Advanced Research Questions
Q. How does the cyclopropane ring influence biological activity compared to cyclohexane or cyclopentane analogs?
Structural comparisons reveal:
| Ring System | Conformational Flexibility | Electrophilicity | Bioactivity Trends |
|---|---|---|---|
| Cyclopropane | Rigid | High | Enhanced enzyme inhibition |
| Cyclopentane | Moderate | Moderate | Intermediate potency |
| Cyclohexane | Flexible | Low | Reduced target affinity |
| The cyclopropane’s rigidity and strain favor tight binding to enzymatic pockets, as seen in kinase inhibitors . |
Q. What strategies mitigate side reactions during functionalization of the carbonitrile group?
- Protecting groups : Temporarily convert the nitrile to a stable amine using LiAlH4 reduction, then reprotect after functionalization .
- Low-temperature conditions : Perform reactions at –20°C to suppress hydrolysis to carboxylic acids.
- Catalytic selectivity : Use Pd/C or Ru-based catalysts to avoid over-reduction of the nitrile .
Q. How can computational methods predict interactions between this compound and biological targets?
- Docking simulations : Use software like AutoDock Vina to model binding to fluorinated target sites (e.g., cytochrome P450 enzymes).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .
Q. How do researchers resolve discrepancies in reported biological activity data across studies?
- Purity validation : Re-analyze compound purity via HPLC (>98%) and elemental analysis.
- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, solvent).
- Control experiments : Test metabolites or degradation products (e.g., carboxylic acid derivatives) for off-target effects .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chiral catalysts : Use asymmetric hydrogenation with Rh(I)-(R)-BINAP complexes to control stereochemistry.
- Chromatography-free purification : Optimize crystallization conditions (e.g., hexane/ethyl acetate mixtures) to isolate enantiomers .
- In-line analytics : Implement PAT (Process Analytical Technology) to monitor enantiomeric excess (ee) in real time .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no efficacy?
- Strain specificity : Activity may vary against Gram-positive vs. Gram-negative bacteria due to differences in membrane permeability.
- Efflux pumps : Overexpression in resistant strains (e.g., E. coli TolC) reduces intracellular accumulation.
- Metabolic inactivation : Bacterial nitroreductases may degrade the compound in certain strains .
Methodological Resources
- Synthetic protocols : Refer to palladium-catalyzed cross-coupling methods in J. Org. Chem. .
- Biological assays : Standardize MIC (Minimum Inhibitory Concentration) tests per CLSI guidelines .
- Computational tools : Access crystallographic data from the Cambridge Structural Database (CSD) for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
